4-Bromobicyclo[2.2.2]octan-1-ol
Description
Significance of Bicyclo[2.2.2]octane Frameworks in Contemporary Organic Synthesis and Drug Discovery
The bicyclo[2.2.2]octane (BCO) framework is a non-conjugated, rigid hydrocarbon linker that has garnered considerable attention as a bioisostere for benzene (B151609) moieties in drug design. researchgate.net Its three-dimensional structure provides a distinct advantage over flat aromatic rings, often leading to improved physicochemical and pharmacokinetic properties in drug candidates. researchgate.netnih.gov The defined spatial orientation of substituents on the BCO core allows for precise control over molecular shape, which is crucial for optimizing interactions with biological targets.
In contemporary organic synthesis, the BCO skeleton serves as a versatile platform for the construction of complex molecular architectures. acs.orggla.ac.uk Its rigid nature can be exploited to control stereochemistry in subsequent reactions and to create molecules with well-defined topologies. The synthetic utility of BCO derivatives is further enhanced by the ability to introduce a variety of functional groups at different positions on the scaffold. acs.org
The application of BCOs as bioisosteres for para-substituted benzene rings has been a particularly fruitful area of research. nih.govnih.gov This substitution can lead to compounds with increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are desirable properties for drug candidates. nih.gov For instance, the replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core in the drug Imatinib resulted in improved physicochemical properties. nih.gov
Academic Context of Bridgehead-Substituted Bicyclic Systems
Bridgehead-substituted bicyclic systems are a cornerstone of modern organic and medicinal chemistry. nih.govlibretexts.org A bridgehead carbon atom is a carbon that is shared by at least two rings in a polycyclic molecule. libretexts.org The substitution at these positions has a profound impact on the molecule's reactivity and geometry. The study of these systems has led to a deeper understanding of fundamental chemical principles, such as strain theory and the nature of carbocations. researchgate.net
The reactivity of bridgehead positions is often attenuated due to the strain associated with forming intermediates, such as carbocations or radicals, at these sites. However, this inherent stability can also be an advantage, allowing for selective functionalization at other positions in the molecule. In recent years, significant progress has been made in developing methods for the functionalization of these challenging positions, opening up new avenues for molecular design. acs.org
The investigation of bridgehead-substituted bicyclo[1.1.1]pentanes (BCPs) has been particularly prominent, with these systems serving as effective bioisosteres for para-substituted benzenes. nih.gov Building on this success, research has expanded to include larger systems like bicyclo[3.1.1]heptanes and bicyclo[2.1.1]hexanes as bioisosteres for meta-substituted benzenes. nih.gov The study of these various bicyclic systems provides a rich platform for exploring the relationship between structure, reactivity, and biological activity.
Research Rationale for Investigating 4-Bromobicyclo[2.2.2]octan-1-ol
The investigation of this compound is driven by its potential as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups at the bridgehead positions—a bromine atom and a hydroxyl group—makes it a highly valuable building block. chemshuttle.com The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. chemshuttle.com This capability is crucial for the synthesis of complex polyaryl architectures commonly found in kinase inhibitors and other biologically active molecules. chemshuttle.com
The hydroxyl group provides another site for functionalization. It can be used for radiolabeling, enabling the use of the molecule in positron emission tomography (PET) imaging applications. chemshuttle.com For example, it has been used to create iodine-123 labeled imaging agents for visualizing tumor metabolism. chemshuttle.com Furthermore, the hydroxyl group can be modified to modulate the molecule's physical properties, such as its solubility and tissue penetration. chemshuttle.com
The rigid bicyclo[2.2.2]octane core of this compound provides a well-defined three-dimensional scaffold. This structural feature is highly desirable in drug discovery for creating molecules with specific shapes to fit into the binding sites of biological targets. The combination of this rigid core with the versatile functional groups at the bridgehead positions makes this compound a powerful tool for the synthesis of novel and potentially bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-7-1-4-8(10,5-2-7)6-3-7/h10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWMIKWVTITGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 4 Bromobicyclo 2.2.2 Octan 1 Ol
Nucleophilic Substitution Reactions at Bridgehead Positions
Nucleophilic substitution at the bridgehead positions of bicyclic systems like bicyclo[2.2.2]octane is notably challenging. core.ac.uk The rigid structure imposes significant geometric constraints that hinder the typical pathways for these reactions.
The structure of the bicyclo[2.2.2]octane cage strongly disfavors both S_N1 and S_N2 reaction mechanisms at the bridgehead carbons. quora.comquora.combrainly.in
S_N2 Reactions: The S_N2 mechanism requires a backside attack by the nucleophile, which is sterically impossible at the bridgehead position due to the cage-like structure. core.ac.ukquora.com The other rings of the bicyclic system completely block the trajectory for this type of attack.
S_N1 Reactions: The S_N1 mechanism proceeds through the formation of a carbocation intermediate. masterorganicchemistry.comchemicalnote.com For most carbocations, a planar trigonal geometry is the most stable arrangement. However, the rigid framework of the bicyclo[2.2.2]octane system prevents the bridgehead carbon from achieving this planarity upon ionization. core.ac.ukstackexchange.com The resulting carbocation would be highly strained and energetically unfavorable, thus inhibiting the S_N1 pathway. quora.comstackexchange.com While tertiary alkyl halides generally favor S_N1 reactions, the constraints of the bicyclic system override this tendency. quora.com
Despite these limitations, nucleophilic substitution can occur under forcing conditions, likely proceeding through an S_N1-like mechanism with a non-planar carbocation intermediate. The stability of such bridgehead carbocations is a subject of ongoing research. iastate.edu
Solvolysis reactions, where the solvent acts as the nucleophile, provide valuable insights into the reactivity of bridgehead compounds. Studies on various bridgehead halides and their derivatives have shown that the rates of solvolysis are significantly lower compared to their acyclic counterparts. nih.gov For instance, the solvolysis of 1-bromobicyclo[2.2.2]octane is extremely slow. nptel.ac.in This low reactivity is attributed to the high energy of the bridgehead carbocation intermediate. nih.gov
The presence of a substituent, such as the hydroxyl group in 4-bromobicyclo[2.2.2]octan-1-ol, can influence the rate of solvolysis. The inductive effect of the hydroxyl group can further destabilize the carbocation intermediate, potentially slowing down the reaction even more. However, in some cases, participation of an adjacent group can accelerate solvolysis. For example, studies on related azabicyclo[2.2.2]octane systems have shown that an adjacent nitrogen atom can participate in the ionization step, leading to an increased reaction rate. acs.orgacs.org
| Compound | Relative Solvolysis Rate | Reference |
| 1-Adamantyl Bromide | 1 | cdnsciencepub.com |
| 1-Bicyclo[2.2.2]octyl Bromide | 10⁻² | cdnsciencepub.com |
| 1-Norbornyl Bromide | 10⁻⁵ | cdnsciencepub.com |
Elimination Reactions Leading to Alkene Formation
Elimination reactions, particularly E2 reactions, are also disfavored for bridgehead halides like this compound. scribd.com The E2 mechanism requires an anti-periplanar arrangement between the leaving group (bromide) and a proton on an adjacent carbon. In the rigid bicyclo[2.2.2]octane system, this geometric requirement cannot be met. The C-H bonds on the carbons adjacent to the bridgehead are held in a synclinal or anti-clinal position relative to the C-Br bond, making the concerted E2 pathway inaccessible. scribd.com
While E1 eliminations are theoretically possible, they would have to proceed through the same high-energy bridgehead carbocation as the S_N1 reaction, making them equally unfavorable under normal conditions.
Free Radical Processes Involving Bridgehead Radicals
In contrast to ionic reactions, free radical reactions at the bridgehead position are more feasible. The formation of a bridgehead radical does not require the same degree of planarization as a carbocation. Studies on the thermal decomposition of t-butylperoxyesters of bridgehead carboxylic acids have shown that bridgehead free radicals can be generated. cdnsciencepub.com
The stability of these radicals is influenced by the geometry of the bicyclic system. For instance, the relative rates of decomposition of t-butylperoxyesters show that the 1-bicyclo[2.2.2]octyl radical is less stable than the 1-adamantyl radical but more stable than the 1-norbornyl radical. cdnsciencepub.com This suggests that the strain associated with the radical center is a significant factor.
Chlorination of bicyclo[2.2.2]octane using nitrogen cation radicals has been shown to produce bridgehead chlorinated products, further demonstrating the accessibility of bridgehead radical pathways. acs.org Bridgehead radicals generated from bicyclo[2.2.2]octane systems have been shown to participate in both intermolecular and intramolecular reactions. iastate.edu
| Bridgehead System | Relative Rate of Peroxyester Decomposition | Reference |
| 1-Adamantyl | 1.0 | cdnsciencepub.com |
| 1-Bicyclo[2.2.2]octyl | 0.07 | cdnsciencepub.com |
| 1-Norbornyl | 0.001 | cdnsciencepub.com |
Transformations and Derivatization Reactions of the Hydroxyl Functionality
The hydroxyl group at the C1 position of this compound offers a site for various chemical transformations. Standard reactions for converting alcohols to other functional groups can be applied, although the steric hindrance of the bicyclic system might influence reaction rates.
The synthesis of bridgehead hydroxylated bicyclo[2.2.2]octane derivatives has been explored through various synthetic routes. researchgate.netlu.seacs.org These methods often involve multi-step sequences starting from more accessible precursors like 1,3-cyclohexadione. researchgate.netacs.org The hydroxyl group can be a precursor for other functionalities or can be protected during reactions at the bromine-bearing bridgehead.
Furthermore, derivatives of bicyclic amino acids, including those with a bicyclo[2.2.2]octane structure, have been synthesized and studied for their biological activity. nih.gov This highlights the potential for converting the hydroxyl group of this compound into an amino group or other nitrogen-containing functionalities.
Reactivity Profiles of the Bridgehead Bromine Atom in this compound
The bromine atom at the C4 position is the primary site for the nucleophilic substitution and elimination reactions discussed earlier. Its reactivity is severely diminished by the structural constraints of the bicyclo[2.2.2]octane system.
However, the bridgehead bromine can be involved in other types of reactions. For example, it can be replaced through reactions involving organometallic intermediates. The formation of a Grignard reagent at the bridgehead, though challenging, has been reported for similar systems. stackexchange.com
Additionally, studies on 1,4-dihalobicyclo[2.2.2]octanes have revealed unusual leaving group mobility in nucleophilic substitution reactions involving organotin reagents. uq.edu.au In the stannylation of 1-bromo-4-iodobicyclo[2.2.2]octane, the bromine atom was found to be a better leaving group than iodine, which is contrary to the expected trend. uq.edu.au This suggests that the reactivity of the bridgehead bromine in this compound might exhibit unconventional behavior in certain reaction systems.
The reaction of bicyclo[2.2.2]octene with N-bromosuccinimide has been shown to produce a mixture of products, including rearranged monobromides and saturated dibromides, indicating the complexity of reactions involving this bicyclic system. sci-hub.se
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Bicyclo[2.2.2]octane Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including bicyclic systems. Both ¹³C and ¹H NMR provide detailed information about the carbon skeleton and the chemical environment of the protons, respectively.
Carbon-13 NMR spectroscopy offers direct insight into the carbon framework of a molecule. rsc.org The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding, and the electronegativity of substituents. weebly.com For 4-Bromobicyclo[2.2.2]octan-1-ol, the rigid cage-like structure results in distinct chemical shifts for the different carbon atoms.
The presence of two bridgehead substituents, a bromine atom and a hydroxyl group, significantly influences the chemical shifts of the bicyclo[2.2.2]octane core. The carbon atom bearing the hydroxyl group (C-1) and the carbon atom bonded to the bromine (C-4) are expected to be the most deshielded, appearing at higher ppm values in the spectrum. The electronegative oxygen and bromine atoms withdraw electron density, reducing the shielding of the attached carbon nuclei. weebly.com
By analyzing the ¹³C NMR data of related compounds, such as Bicyclo[2.2.2]octan-1-ol and 1-Bromobicyclo[2.2.2]octane, the expected chemical shifts for this compound can be predicted. nih.govnih.gov The stereochemical arrangement of the substituents and the rigid geometry of the bicyclic system lead to a predictable and interpretable ¹³C NMR spectrum. The symmetry of the molecule also plays a crucial role; for instance, the three methylene (B1212753) bridges in the parent bicyclo[2.2.2]octane are equivalent, giving rise to a single signal. In this compound, the symmetry is broken by the substituents, leading to more complex spectra where chemically non-equivalent carbons can be distinguished.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Influencing Factors |
| C-1 (C-OH) | 65-75 | Electronegative oxygen atom |
| C-4 (C-Br) | 55-65 | Electronegative bromine atom |
| Bridgehead CH (C-7) | 25-35 | Aliphatic, influenced by proximity to substituents |
| Methylene (CH₂) | 20-30 | Aliphatic, varying degrees of shielding |
Note: These are predicted ranges based on general principles and data from related compounds. Actual experimental values may vary.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the bicyclic framework. The chemical shifts and coupling patterns of these protons are governed by their spatial relationships and the influence of the electronegative bromine and hydroxyl groups.
The proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent. The protons on the methylene bridges would exhibit complex splitting patterns due to coupling with neighboring protons. The rigid nature of the bicyclo[2.2.2]octane system fixes the dihedral angles between adjacent protons, leading to predictable coupling constants according to the Karplus relationship.
Mass Spectrometry Techniques (GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. chemspider.com
For this compound, GC-MS would be a suitable technique for analysis, providing both the retention time from the GC and the mass spectrum from the MS. rsc.org The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (205.09 g/mol for C₈H₁₃BrO). sigmaaldrich.com Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for bicyclic alcohols include the loss of a water molecule (H₂O) from the molecular ion. The bromine atom could also be lost as a bromine radical (Br•) or as hydrogen bromide (HBr). The fragmentation of the bicyclic ring system itself would lead to a series of characteristic smaller ions. Analysis of the mass spectra of related compounds like Bicyclo[2.2.2]octan-1-ol and 1-Bromobicyclo[2.2.2]octane can aid in the interpretation of the fragmentation pattern of this compound. nih.govnih.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. organicchemistrydata.org The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. sigmaaldrich.com
In the IR spectrum of this compound, the most prominent and easily identifiable absorption would be that of the hydroxyl (-OH) group. This typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. bldpharm.com The C-O stretching vibration of the tertiary alcohol would be expected in the 1100-1200 cm⁻¹ region.
The presence of the bromine atom is indicated by the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹. The C-H stretching vibrations of the aliphatic CH and CH₂ groups of the bicyclic framework would be observed just below 3000 cm⁻¹. bldpharm.com The rigid structure of the bicyclo[2.2.2]octane system also gives rise to a series of characteristic absorptions in the fingerprint region, which can be used for identification when compared to the spectra of known bicyclo[2.2.2]octane derivatives. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch (hydrogen-bonded) | 3200-3600 (broad) |
| Alcohol (C-O) | C-O stretch | 1100-1200 |
| Alkyl Halide (C-Br) | C-Br stretch | 500-700 |
| Alkane (C-H) | C-H stretch | 2850-2960 |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, the feasibility of obtaining such data for bicyclo[2.2.2]octane derivatives has been demonstrated in the literature. For instance, studies on 1,4-dihalobicyclo[2.2.2]octanes have utilized X-ray crystallography to determine their structures. acs.org Furthermore, research involving the replacement of other molecular cores with the bicyclo[2.2.2]octane system has relied on X-ray crystal structures for detailed structural analysis. acs.org
An X-ray crystallographic study of this compound would provide precise measurements of the C-Br and C-O bond lengths, as well as the bond angles within the bicyclic cage. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer, with its mirror image enantiomer exhibiting a VCD spectrum of equal magnitude but opposite sign. researchgate.net
Since this compound is a chiral molecule (unless a plane of symmetry exists), VCD spectroscopy could be employed to determine its absolute configuration. The experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net
The application of VCD to bicyclo[2.2.2]octane derivatives has been reported, demonstrating its utility in elucidating the stereochemistry of these rigid systems. researchgate.net The combination of experimental VCD and quantum chemical calculations provides a reliable method for assigning the absolute configuration of complex chiral molecules. researchgate.netresearchgate.net
Stereochemical and Conformational Analysis of Bicyclo 2.2.2 Octane Systems
Principles of Stereochemistry in Bicyclo[2.2.2]octanes
The rigid nature of the bicyclo[2.2.2]octane skeleton imposes significant constraints on the spatial arrangement of its atoms and any attached substituents, leading to distinct stereochemical features.
Endocyclic and Exocyclic Substituent Orientations and Nomenclature
In bridged bicyclic systems like bicyclo[2.2.2]octane, the terms endo and exo are used to describe the relative orientation of substituents. cdnsciencepub.comgoogle.com These descriptors are defined in relation to the bridges of the bicyclic system. For a substituent on a bridge, its position is described as exo if it is oriented towards the bridge of lowest priority (typically the shortest bridge) and endo if it is oriented away from it. swarthmore.edu In the case of 4-bromobicyclo[2.2.2]octan-1-ol, the hydroxyl group is at a bridgehead position (C1) and the bromine atom is at the other bridgehead (C4). Due to the symmetry of the bicyclo[2.2.2]octane core, the concepts of endo and exo are not applicable to substituents at the bridgehead positions in the same way they are for substituents on the bridges themselves.
However, in related bicyclo[2.2.2]octene systems, where a double bond introduces a plane of reference, substituents can be designated as syn or anti with respect to this feature. For instance, in Diels-Alder adducts forming the bicyclo[2.2.2]octene core, the approach of the dienophile can lead to either endo or exo products, with the endo isomer often being the kinetically favored product due to secondary orbital overlap. nih.govmdpi.com
Advanced Systems for Designating Stereochemical Relationships in Bridged Bicyclic Frameworks
The von Baeyer nomenclature system provides a systematic way to name bridged bicyclic compounds. acdlabs.comiupac.orgwikipedia.orgacdlabs.com The name starts with "bicyclo," followed by square brackets containing the number of atoms in each of the three bridges connecting the two bridgehead carbons, listed in descending order. acdlabs.com The total number of carbon atoms in the skeleton is then indicated by the parent alkane name. For this compound, the name indicates a bicyclic structure with two bridgehead carbons connected by three bridges, each containing two carbon atoms ([2.2.2]), for a total of eight carbons in the octane (B31449) framework.
Another important stereochemical principle in bridged systems is Bredt's rule, which states that a double bond cannot be located at a bridgehead carbon if it would introduce excessive strain into the ring system. chemistnotes.comstackexchange.comspectroscopyonline.commasterorganicchemistry.com This is because the p-orbitals of the double bond would be forced into a non-planar, high-energy arrangement. While this compound is a saturated system, this rule is fundamental to understanding the stability and reactivity of related unsaturated bicyclo[2.2.2]octane derivatives.
Conformational Dynamics and Ring Strain in Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane skeleton is not perfectly rigid and can undergo subtle conformational changes. The parent hydrocarbon is believed to have D3h symmetry, with a twisting motion of the three cyclohexane (B81311) rings around the C1-C4 axis. The most stable conformation is generally considered to be a twisted boat. escholarship.org
Impact of Substituents on Molecular Geometry and Spectroscopic Shielding Effects
The placement of substituents on the bicyclo[2.2.2]octane framework can significantly affect its molecular geometry and spectroscopic properties, particularly its NMR spectra.
The most pronounced effect of substituents is observed in their 13C NMR spectra. The chemical shifts of the carbon atoms in the bicyclo[2.2.2]octane skeleton are sensitive to the stereochemical relationship with the substituents. cdnsciencepub.comacs.org These shifts are influenced by steric and electronic effects, often referred to as γ and δ effects. A γ-gauche interaction, where a substituent is three bonds away and in a gauche arrangement, typically causes a shielding effect (an upfield shift in the NMR spectrum). A δ-interaction, occurring between substituents that are four bonds apart and in close spatial proximity (e.g., a syn-axial relationship), often leads to a deshielding effect (a downfield shift). cdnsciencepub.com
Table 1: Predicted 13C NMR Shielding Effects of Substituents in Bicyclo[2.2.2]octane Derivatives
| Interaction | Description | Expected Shielding Effect |
| γ-gauche | Substituent is three bonds away in a gauche conformation. | Shielding (Upfield Shift) |
| δ-syn-axial | Substituents are four bonds apart in a syn-axial-like orientation. | Deshielding (Downfield Shift) |
| Inductive Effect | Electron-withdrawing substituents. | Deshielding of α and β carbons. |
This table is based on general principles observed in substituted bicyclo[2.2.2]octane systems. cdnsciencepub.comucl.ac.ukyoutube.com
Computational Chemistry and Theoretical Modeling of 4 Bromobicyclo 2.2.2 Octan 1 Ol
Ab Initio Calculations for Bridgehead Carbocation Stability and Energetics
The stability of the bridgehead carbocation derived from 4-Bromobicyclo[2.2.2]octan-1-ol is a critical factor in its reactivity, particularly in solvolysis reactions. Ab initio calculations, which are based on first principles of quantum mechanics, are instrumental in quantifying the energetics of such species. These calculations have been systematically applied to a range of bridgehead carbocations to correlate their gas-phase stability with experimental solvolysis rates. researchgate.net
Theoretical studies, for instance at the MP2/6-311G** level of theory, have shown that the stability of bridgehead carbocations correlates well with the rates of solvolysis of the corresponding halides and with the calculated energies of hydride transfer reactions. For the 4-bromobicyclo[2.2.2]octan-1-yl system, the formation of the bridgehead carbocation, the 4-hydroxybicyclo[2.2.2]octan-1-yl cation, is a high-energy process due to the geometric constraints of the bicyclic framework, which prevent the ideal planar geometry around the carbocationic center.
Ab initio calculations can provide the relative energies of the neutral molecule, the transition state for bromide departure, and the resulting carbocation. These calculations often reveal that the transition state for solvolysis occurs late along the reaction coordinate, closely resembling the structure and energy of the carbocation itself. Furthermore, methods like ab initio molecular orbital calculations (e.g., at the SCF level with 6-31G* basis sets) have been used to compare the stabilization energies of various bridgehead carbocations, highlighting the role of C-C hyperconjugation in their stability. researchgate.net
Table 1: Representative Ab Initio Calculated Relative Stabilities of Bridgehead Carbocations
| Carbocation | Relative Stability (kcal/mol) |
| t-Butyl | 0 (Reference) |
| 1-Adamantyl | +5.5 |
| 1-Bicyclo[2.2.2]octyl | +8.2 |
| 4-Hydroxy-1-bicyclo[2.2.2]octyl | Hypothetical value > +8.2 |
Note: The values are illustrative and represent typical trends observed in computational studies. The value for the 4-hydroxy derivative is expected to be higher than the unsubstituted bicyclo[2.2.2]octyl cation due to the electron-withdrawing effect of the hydroxyl group.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating reaction mechanisms. For this compound, DFT can be employed to map the potential energy surfaces of its reactions, such as nucleophilic substitution or elimination. These studies involve calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, a DFT study using a functional like B3LYP with a suitable basis set (e.g., 6-31G*) could be used to model the SN1 reaction pathway. This would involve optimizing the geometry of the starting material, the transition state for C-Br bond cleavage, the resulting bridgehead carbocation-bromide ion pair, and the final product after nucleophilic attack. The calculated activation energies can then be correlated with experimentally observed reaction rates.
DFT methods are also valuable for studying the influence of solvent on reaction mechanisms, often through the use of polarizable continuum models (PCM). acs.orgresearchgate.net This is particularly relevant for understanding the solvolysis of this compound in different solvent systems. Furthermore, DFT can be used to investigate the possibility of competing reaction pathways and to predict the regioselectivity and stereoselectivity of reactions involving this substrate. acs.org
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While the bicyclo[2.2.2]octane framework is rigid, it is not entirely devoid of conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited to explore the subtle conformational preferences and intermolecular interactions of this compound.
MM methods, which employ classical force fields, can be used to perform a conformational search to identify the lowest energy conformation of the molecule. For a substituted bicyclo[2.2.2]octane, this would involve assessing the rotational orientation of the hydroxyl group. Although the bicyclic core is largely fixed, different orientations of the -OH group relative to the bromine atom and the rest of the cage structure can lead to small but significant energy differences.
MD simulations provide a dynamic picture of the molecule's behavior over time, both in isolation and in a condensed phase (e.g., in a solvent). An MD simulation of this compound in a box of water or ethanol (B145695) molecules would reveal the nature and lifetime of intermolecular hydrogen bonds between the hydroxyl group of the solute and the solvent molecules. mdpi.comed.ac.uk It would also provide insights into the solvation of the hydrophobic bicyclic cage and the bromine atom. Such simulations are crucial for understanding the molecule's physical properties, such as its solubility and partitioning behavior. mdpi.comed.ac.uk
Prediction of Spectroscopic Properties (e.g., NMR, IR, VCD) and Comparison with Experimental Data
Computational methods are increasingly used to predict spectroscopic properties, which can be a powerful tool for structure elucidation and for validating theoretical models. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, its infrared (IR) vibrational frequencies, and even its vibrational circular dichroism (VCD) spectrum.
The prediction of NMR chemical shifts typically involves a geometry optimization followed by a calculation of the magnetic shielding tensors. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data can confirm the assigned structure and provide confidence in the computational model. While experimental spectra for this compound are not widely published, data for closely related compounds like methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can serve as a benchmark. ambeed.com
Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (-OH) | 70.5 | Not Available |
| C4 (-Br) | 65.2 | Not Available |
| C2, C3, C5, C6 | 32.8 | Not Available |
| C7, C8 | 24.1 | Not Available |
Note: The predicted values are illustrative and based on typical chemical shifts for similar structural motifs. Experimental data is needed for a direct comparison.
Similarly, IR frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies, when appropriately scaled, can be compared with the experimental IR spectrum to assign the observed vibrational bands to specific molecular motions.
Elucidation of Structure-Reactivity Relationships through Computational Methods
A key application of computational chemistry is to elucidate the relationship between a molecule's structure and its reactivity. For this compound, computational methods can provide quantitative descriptors that correlate with its chemical behavior. uomustansiriyah.edu.iq
For instance, the calculated electrostatic potential (ESP) map of the molecule can reveal regions of positive and negative charge, indicating likely sites for nucleophilic and electrophilic attack, respectively. The shape and energy of the frontier molecular orbitals (HOMO and LUMO) are also powerful indicators of reactivity. The HOMO would likely be localized on the bromine and oxygen atoms, suggesting their involvement in reactions with electrophiles, while the LUMO would likely be associated with the C-Br antibonding orbital, indicating the site for nucleophilic attack.
By systematically modifying the structure of this compound in silico (e.g., by changing the substituent at the 4-position) and calculating these descriptors, a quantitative structure-activity relationship (QSAR) can be developed. This can provide a predictive model for the reactivity of a series of related compounds, guiding synthetic efforts and the design of molecules with specific properties.
Advanced Synthetic Applications of 4 Bromobicyclo 2.2.2 Octan 1 Ol and Its Derivatives
Utilization as Building Blocks for Complex Organic Synthesis
The unique structural and electronic properties of 4-Bromobicyclo[2.2.2]octan-1-ol make it an important precursor for the synthesis of intricate organic molecules. thieme-connect.comsdu.edu.cn
Precursors for Diverse Bridgehead-Functionalized Bicyclo[2.2.2]octanes
The presence of a bromine atom at the bridgehead position of this compound is a key feature that allows for a variety of subsequent chemical transformations. chemshuttle.com The bridgehead position of bicyclic systems is generally inert to nucleophilic substitution. google.com However, the bromine atom can be readily displaced or participate in cross-coupling reactions, providing a gateway to a wide array of bridgehead-functionalized bicyclo[2.2.2]octane derivatives. chemshuttle.comnih.gov This reactivity is crucial for introducing diverse substituents and constructing more complex molecular architectures. For instance, the bromo group can be substituted to introduce other functionalities, which is a critical step in the synthesis of more complex molecules. nih.gov
Synthesis of Natural Product Analogues (e.g., Terpenes, Alkaloids)
The bicyclo[2.2.2]octane core is a recurring motif in a number of natural products, particularly in certain classes of terpenes and alkaloids. thieme-connect.comsdu.edu.cngoogle.com Consequently, this compound and its derivatives are valuable intermediates in the total synthesis and analogue development of these biologically active compounds.
The synthesis of atisane-type diterpenoids, for example, often involves the construction of the characteristic bicyclo[2.2.2]octane core as a pivotal step. thieme-connect.com Synthetic strategies towards these molecules have been classified based on the method of forming this bicyclic system, highlighting its importance. thieme-connect.com Similarly, the bicyclo[2.2.2]diazaoctane core is a defining feature of a large family of fungal indole (B1671886) alkaloids, including the brevianamides. sdu.edu.cnrsc.org Synthetic efforts towards these complex alkaloids often rely on building blocks that can be elaborated into this unique bridged system. sdu.edu.cnrsc.orgresearchgate.net The functional handles on this compound make it an attractive starting point for the assembly of the more complex precursors required for these natural product syntheses. google.comresearchgate.net
Intermediates in Medicinal Chemistry Research and Lead Compound Development
The bicyclo[2.2.2]octane scaffold is considered a desirable feature in medicinal chemistry due to its rigid structure, which can help in optimizing the orientation of pharmacophoric groups and improving metabolic stability. chemshuttle.comgoogle.com this compound, as a readily available and functionalized building block, plays a significant role in the discovery and development of new therapeutic agents. chemshuttle.comgoogle.com
The compound is extensively utilized as a cross-coupling partner in modern pharmaceutical synthesis. chemshuttle.com The bromo and hydroxyl substituents facilitate efficient Suzuki-Miyaura and Buchwald-Hartwig amination reactions. chemshuttle.comwikipedia.orgorganic-chemistry.org These powerful carbon-carbon and carbon-nitrogen bond-forming reactions are instrumental in constructing complex polyaryl architectures commonly found in kinase inhibitors. chemshuttle.com For instance, its role in the development of anticancer agents targeting MET and AXL kinases has been highlighted. chemshuttle.com The ability to readily form these complex structures is a significant advantage in the rapid generation of compound libraries for lead discovery and optimization. nih.gov
Furthermore, the hydroxyl group offers a site for radiolabeling, enabling its use in applications such as Positron Emission Tomography (PET) imaging. chemshuttle.com Research has demonstrated its utility in creating iodine-123 labeled imaging agents for visualizing tumor metabolism in oncology studies. chemshuttle.com The bromo substituent, in addition to its role in cross-coupling, provides a site for further functionalization to modulate properties like tissue penetration. chemshuttle.com
Applications in Polymer Chemistry as Specialty Monomers and Modifiers
The rigid and well-defined structure of the bicyclo[2.2.2]octane unit can impart desirable properties to polymers, such as increased thermal stability and modified mechanical characteristics. mdpi.com Derivatives of this compound, particularly the corresponding diols and diacids, are valuable specialty monomers for the synthesis of high-performance polymers like polyesters and polyimides. google.commdpi.com
The incorporation of the bicyclo[2.2.2]octane moiety into polymer backbones can be achieved through various polymerization techniques, including ring-opening polymerization (ROP) of bicyclic lactones and ethers derived from functionalized bicyclo[2.2.2]octane precursors. mdpi.comresearchgate.net This approach allows for the synthesis of polymers with monocyclic rings in the main chain, which can influence properties like melting point and glass transition temperature. mdpi.com For example, the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one yields poly(oxycarbonyl-1,4-cyclohexylene). researchgate.net
Additionally, bicyclo[2.2.2]octane-based dianhydrides are used in the synthesis of polyimides. mdpi.com These polyimides often exhibit high thermal stability and good solubility in organic solvents, which are important characteristics for processing and various applications. mdpi.comnih.gov The rigid and non-coplanar nature of the bicyclic unit can disrupt chain packing, leading to enhanced solubility without significantly compromising thermal performance. nih.gov
Development of Novel Materials with Tailored Mechanical or Thermal Characteristics
The introduction of the bulky and rigid bicyclo[2.2.2]octane scaffold into polymer chains is a key strategy for developing novel materials with specific and improved mechanical and thermal properties. vt.eduresearchgate.net The conformational rigidity of the bicyclic unit can significantly impact the macroscopic properties of the resulting polymer.
Polymers containing bicyclo[2.2.2]octane units often exhibit higher glass transition temperatures (Tg) and enhanced thermal stability compared to their acyclic or less rigid cyclic analogues. mdpi.comvt.edu For instance, polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride show decomposition temperatures well above 400 °C. mdpi.com The table below summarizes the thermal properties of several polyimides based on a bicyclo[2.2.2]octane dianhydride (BTD) with different diamines, illustrating the influence of the comonomer on the final properties.
| Polyimide | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
|---|---|---|
| BTD-MIMA | 355 | 460 |
| BTD-HFA | 272 | 437 |
| BTD-FND | >350 | 455 |
| BTD-TPM | 330 | 458 |
Table 1: Thermal properties of polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD). mdpi.com
The rigid nature of the bicyclo[2.2.2]octane unit also contributes to the mechanical properties of the polymers. While it can enhance stiffness, careful selection of comonomers is necessary to maintain desirable properties like flexibility and toughness in the final material. nih.gov
Advanced Functionalization Strategies for Bridged Bicyclic Scaffolds
The synthetic utility of this compound and its derivatives is further expanded by the development of advanced strategies for the functionalization of the bridged bicyclic scaffold. rsc.orgnih.gov These methods aim to introduce new functional groups at various positions on the ring system, enabling the synthesis of a wider range of complex molecules.
One of the key challenges and areas of active research is the functionalization of the bridgehead positions. nih.govrsc.org While the bromine atom in this compound provides a direct handle for substitution and cross-coupling reactions, other methods are being explored to introduce functionality at these sterically hindered and electronically deactivated positions. chemshuttle.comrsc.org
Another significant area of development is the C-H functionalization of the bicyclo[2.2.2]octane framework. nih.gov These reactions involve the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more atom-economical and efficient route to functionalized molecules. While challenging, progress has been made in developing catalytic systems, often involving transition metals like rhodium, that can selectively activate and functionalize the C-H bonds of these rigid scaffolds. nih.gov Such strategies hold great promise for the late-stage functionalization of complex molecules containing the bicyclo[2.2.2]octane core, allowing for the rapid diversification of drug candidates and other advanced materials.
Future Research Directions and Unexplored Avenues in 4 Bromobicyclo 2.2.2 Octan 1 Ol Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency and Selectivity
The development of more efficient and selective methods for the synthesis of 4-bromobicyclo[2.2.2]octan-1-ol and its derivatives is a primary area for future research. Current synthetic approaches can often be lengthy or require harsh conditions. Future work will likely focus on the following:
Catalytic C-H Functionalization: Direct, catalytic C-H activation and functionalization of the bicyclo[2.2.2]octane core would represent a significant leap in efficiency. Research into transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate specific C-H bonds at the bridgehead or other positions will be crucial. This would circumvent the need for pre-functionalized starting materials.
Asymmetric Synthesis: The development of catalytic asymmetric methods to access enantiomerically pure bicyclo[2.2.2]octane derivatives is a key challenge. lu.seresearchgate.net Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, could enable the direct synthesis of specific stereoisomers, which is of paramount importance for applications in medicinal chemistry and materials science. researchgate.netacs.org
Novel Cycloaddition Strategies: While the Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.2]octene skeleton, exploring alternative cycloaddition reactions could provide access to new substitution patterns. arkat-usa.org This includes investigating [4+2] cycloadditions with novel dienes and dienophiles, as well as exploring other pericyclic reactions.
A comparative look at potential catalytic systems is presented below:
| Catalytic System | Potential Advantages | Potential Challenges |
| Palladium-based Catalysts | High efficiency in cross-coupling reactions. acs.org | Can be expensive; potential for product contamination. |
| Copper-based Catalysts | Lower cost; good for certain cross-coupling and multicomponent reactions. frontiersin.org | Can require higher temperatures; may have lower turnover numbers. |
| Organocatalysts | Metal-free, avoiding heavy metal contamination; can provide high enantioselectivity. researchgate.net | May have lower efficiency than metal catalysts; substrate scope can be limited. |
| Photoredox Catalysis | Mild reaction conditions; can enable novel transformations. acs.org | Requires specialized equipment; mechanistic understanding is still evolving. |
In-depth Mechanistic Studies on Challenging Bridgehead Transformations
The bridgehead position of the bicyclo[2.2.2]octane system presents unique reactivity challenges due to steric hindrance and the constraints of Bredt's rule. acs.org A deeper understanding of the mechanisms governing reactions at this position is essential for predictable and controlled functionalization.
Computational Modeling: Quantum mechanical calculations can provide valuable insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. This can aid in the rational design of experiments and the prediction of reaction outcomes.
Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, can be employed to identify and characterize reactive intermediates. beilstein-archives.org Kinetic studies will help to elucidate reaction mechanisms and optimize reaction conditions.
Exploring Unconventional Intermediates: Research into the generation and trapping of unconventional intermediates, such as bridgehead radicals and cations, could open up new avenues for functionalization. acs.org Understanding the stability and reactivity of these species is key to harnessing their synthetic potential.
Rational Design of New Bicyclo[2.2.2]octane Scaffolds for Emerging Applications
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold for the design of molecules with specific functions. nih.govresearchgate.net Future research will focus on creating novel scaffolds based on this compound for a range of applications.
Medicinal Chemistry: The bicyclo[2.2.2]octane framework can serve as a bioisostere for aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability. nih.gov The design and synthesis of new bicyclo[2.2.2]octane-containing compounds as inhibitors of enzymes like proteases or kinases is a promising area. chemshuttle.com
Materials Science: The rigidity of the bicyclo[2.2.2]octane unit can be exploited in the design of new polymers and molecular materials with tailored properties. This includes the development of materials with high thermal stability, specific optical properties, or the ability to form ordered structures.
Supramolecular Chemistry: The defined geometry of the bicyclo[2.2.2]octane scaffold makes it an excellent building block for the construction of complex supramolecular assemblies, such as molecular cages and frameworks. arkat-usa.org
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
To enhance the practicality and environmental friendliness of syntheses involving this compound, future research will increasingly focus on the adoption of modern synthetic technologies.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scale-up. vulcanchem.com Developing flow-based syntheses of this compound and its derivatives could lead to more efficient and reproducible manufacturing processes.
Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents, will be a key consideration. This includes exploring enzymatic transformations and the use of water as a reaction medium.
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for rapidly building molecular complexity. frontiersin.orgnih.gov Incorporating this compound into MCRs is a largely unexplored area with significant potential.
Passerini and Ugi Reactions: Investigating the participation of this compound or its derivatives in classic MCRs like the Passerini and Ugi reactions could lead to the synthesis of novel peptide mimics and other biologically relevant molecules. organic-chemistry.org
Novel MCR Development: The design of new MCRs that specifically utilize the unique reactivity of this compound could provide access to previously inaccessible chemical space. This could involve leveraging both the bromo and hydroxyl functionalities in a single transformation.
A summary of potential MCRs and their expected products is provided below:
| Multicomponent Reaction | Potential Reactants with this compound | Potential Product Class |
| Ugi Reaction | An aldehyde, an amine, and an isocyanide | α-Acylamino carboxamides with a bicyclo[2.2.2]octane moiety |
| Passerini Reaction | A carboxylic acid and an isocyanide | α-Acyloxy carboxamides with a bicyclo[2.2.2]octane moiety |
| Biginelli Reaction | An aldehyde and a urea/thiourea derivative | Dihydropyrimidinones with a bicyclo[2.2.2]octane substituent |
| Hantzsch Dihydropyridine Synthesis | An aldehyde and a β-ketoester | Dihydropyridines bearing the bicyclo[2.2.2]octane scaffold |
Q & A
Q. What are the recommended synthetic routes for 4-Bromobicyclo[2.2.2]octan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via halogenation of bicyclo[2.2.2]octan-1-ol using brominating agents like PBr₃ or HBr in anhydrous conditions. Key factors include:
- Temperature control : Excess heat may lead to ring-opening side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic bromination efficiency.
- Steric effects : The bicyclo structure restricts bromination to the 4-position due to spatial hindrance .
Yield optimization requires monitoring via TLC or GC-MS (e.g., retention indices from analogous bicyclo compounds in NIST databases) .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration by analyzing bond angles and Br/OH spatial arrangement.
- NMR spectroscopy : Compare coupling constants (e.g., H-H NOESY) to distinguish axial vs. equatorial bromine orientation.
- Optical rotation : Correlate with known enantiomers of bicyclo[2.2.2]octane derivatives .
Q. Why is this compound resistant to SN1/SN2 substitution reactions?
Methodological Answer:
- SN1 inhibition : The rigid bicyclo framework prevents carbocation formation due to lack of planar transition states.
- SN2 hindrance : Steric bulk around the Br atom blocks nucleophilic backside attack.
This is supported by computational studies on analogous 1-bromobicyclo[2.2.2]octane systems .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s bioactivity in neuropharmacological studies?
Methodological Answer: The scaffold’s rigidity mimics natural tricyclic antidepressants, enabling interactions with serotonin receptors. Key steps for evaluation include:
- Molecular docking : Simulate binding to 5-HT receptors using software like AutoDock.
- In vitro assays : Measure receptor affinity via competitive binding with radiolabeled ligands (e.g., H-serotonin).
- Structure-activity relationship (SAR) : Compare with difluoromethyl or amine-substituted analogs (e.g., 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride) .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- DSC/TGA : Verify purity and thermal stability to identify impurities affecting melting points.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., Br/Br ratio).
- Cross-validation : Compare with databases like NIST Chemistry WebBook for bicyclo[2.2.2]octane derivatives .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- DFT calculations : Optimize transition states to evaluate energy barriers for bromine substitution vs. alcohol oxidation.
- Frontier molecular orbital (FMO) analysis : Identify reactive sites using HOMO/LUMO maps.
- MD simulations : Model solvent effects on reaction pathways (e.g., solvolysis in aqueous vs. nonpolar media) .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Inert atmosphere : Store under argon in amber vials to prevent oxidation.
- Low-temperature storage : Maintain at –20°C to slow hydrolytic degradation.
- Stability testing : Monitor via periodic HPLC analysis for bromophenol byproducts (common in hydrolyzed bromocyclo compounds) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Controlled solubility tests : Use standardized protocols (e.g., OECD 105) with HPLC quantification.
- Solvent parameterization : Correlate results with Hansen solubility parameters (δD, δP, δH).
- Crystallinity effects : Amorphous vs. crystalline forms may exhibit divergent solubility; confirm via XRD .
Q. Why do synthetic yields vary significantly across studies using similar bromination methods?
Methodological Answer:
- Impurity profiling : Identify trace metals (e.g., Fe³⁺) in reagents that catalyze side reactions.
- Kinetic studies : Use in situ IR spectroscopy to track reaction progress and optimize quenching times.
- Scale-dependent effects : Pilot small-scale reactions (<1 mmol) to minimize heat/mass transfer inefficiencies .
Research Design Considerations
Q. How to design experiments probing the compound’s role in polymer crosslinking or material science?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Assess thermal stability for high-temperature applications.
- Rheological studies : Measure viscosity changes during copolymerization with styrene or acrylates.
- Mechanical testing : Compare tensile strength of polymers synthesized with bicyclo[2.2.2]octane derivatives vs. linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
